molecular formula C20H21ClFN5O B14074841 N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine

N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine

Cat. No.: B14074841
M. Wt: 401.9 g/mol
InChI Key: JCUWUVFZWOZGTM-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is a compound known for its potential as an inhibitor of type I receptor tyrosine kinases, particularly HER2. This compound has shown promise in the treatment of hyperproliferative diseases such as cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine involves multiple steps. One of the key steps includes the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (S)-3-hydroxy tetrahydrofuran and potassium tert-butoxide in the presence of DMF, followed by washing with methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.

Scientific Research Applications

N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting type I receptor tyrosine kinases, particularly HER2. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Targets EGFR and is used in the treatment of non-small cell lung cancer.

    Lapatinib: Inhibits both HER2 and EGFR and is used in breast cancer treatment.

Uniqueness

N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is unique due to its specific inhibition of HER2, making it particularly effective in HER2-positive cancers .

Properties

Molecular Formula

C20H21ClFN5O

Molecular Weight

401.9 g/mol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-N-piperidin-4-ylquinazoline-4,6-diamine

InChI

InChI=1S/C20H21ClFN5O/c1-28-19-10-17-14(9-18(19)26-12-4-6-23-7-5-12)20(25-11-24-17)27-13-2-3-16(22)15(21)8-13/h2-3,8-12,23,26H,4-7H2,1H3,(H,24,25,27)

InChI Key

JCUWUVFZWOZGTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC4CCNCC4

Origin of Product

United States

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